molecular formula C5H5N3O3 B1592725 3-Amino-5-nitropyridin-2(1H)-one CAS No. 5667-38-9

3-Amino-5-nitropyridin-2(1H)-one

Cat. No. B1592725
CAS RN: 5667-38-9
M. Wt: 155.11 g/mol
InChI Key: WUMXEXOQVKMRQX-UHFFFAOYSA-N
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Description

3-Amino-5-nitropyridin-2(1H)-one , also known by its chemical name 3-Amino-5-methylpyrazole , has the molecular formula C₄H₇N₃ . It is an organic compound with the following properties:



  • Appearance and Characteristics :

    • White to pale yellow crystalline powder.

    • Molecular weight: 97.1185 g/mol.





Molecular Structure Analysis

The molecular structure of 3-Amino-5-nitropyridin-2(1H)-one consists of a pyridine ring with an amino group (NH₂) and a nitro group (NO₂) attached. The nitrogen atom in the pyridine ring is substituted by the amino group at position 3 and the nitro group at position 5.



Physical And Chemical Properties Analysis


  • Melting Point : 45-47 °C (lit.)

  • Boiling Point : 213 °C (14 mm Hg, lit.)

  • Density : 1.221 g/cm³

  • Refractive Index : 1.617


Safety And Hazards


  • GHS Classification :

    • Signal Word: Warning

    • Hazard Statements: H315, H319, H335

    • Precautionary Statements: P261, P305 + P351 + P338

    • WGK Germany: 3



  • Storage Recommendations :

    • Keep in a sealed container.

    • Store in a cool, dry place with good ventilation or exhaust system.




Future Directions

Future research on 3-Amino-5-nitropyridin-2(1H)-one should focus on:



  • Elucidating its biological activity and potential applications.

  • Investigating its role in specific chemical reactions.

  • Assessing its safety profile and environmental impact.


Remember that this analysis is based on available information, and further scientific exploration is essential to uncover additional details about this intriguing compound123.


properties

IUPAC Name

3-amino-5-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3/c6-4-1-3(8(10)11)2-7-5(4)9/h1-2H,6H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMXEXOQVKMRQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50628112
Record name 3-Amino-5-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-nitropyridin-2(1H)-one

CAS RN

5667-38-9
Record name 3-Amino-5-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5.5 g. of 3,5-dinitro-2-pyridone in 200 ml. of methanol was adjusted to pH 8 with ammonium hydroxide. At 60-65° C., there was added slowly a solution of 10.8 g. of sodium sulfide nonahydrate in 30 ml. of water. After 1 hour at 60-65° C. the solvent was evaporated and the residue was extracted with hot benzene and acetic acid to neutralize any sodium salt. The benzene was decanted and cooled to give a precipitate. Recrystallization from methanol gave 3-amino-5-nitro-2-pyridone, m.p. 200°-201° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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